molecular formula C21H26N2O3 B4943073 N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide

N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide

Cat. No. B4943073
M. Wt: 354.4 g/mol
InChI Key: XWRWMCQHWIVKQP-UHFFFAOYSA-N
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Description

N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer membrane of mitochondria. TSPO is involved in various cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. DPA-714 has been extensively studied for its potential applications in various scientific research areas.

Mechanism of Action

N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide binds to TSPO in the outer membrane of mitochondria, which regulates the transport of cholesterol and other molecules across the membrane. TSPO is also involved in the regulation of mitochondrial respiration and apoptosis. This compound has been shown to modulate the activity of TSPO and affect these cellular processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including inflammation, apoptosis, mitochondrial function, and cholesterol transport. In neuroinflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent for cancer treatment. In immune cells, this compound has been shown to modulate the activation of immune cells and affect the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has several advantages for lab experiments, including its high purity, stability, and selectivity for TSPO. This compound can be used as a radiotracer for PET imaging to visualize neuroinflammation in vivo. However, this compound also has some limitations, including its relatively low potency and selectivity compared to other TSPO ligands, and the potential for off-target effects.

Future Directions

There are several future directions for the study of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide, including the development of more potent and selective TSPO ligands, the investigation of the role of TSPO in various cellular processes, and the evaluation of the therapeutic potential of this compound in various diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.

Synthesis Methods

N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with acetic anhydride, followed by reaction with 2-aminoacetophenone and pentanoyl chloride. The resulting product is purified through column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been widely used in various scientific research areas, including neurology, oncology, and immunology. In neurology, this compound has been used as a radiotracer for positron emission tomography (PET) imaging to visualize neuroinflammation in various neurological disorders, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In immunology, this compound has been used to study the role of TSPO in immune cell activation and inflammation.

properties

IUPAC Name

N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-5-10-20(24)22-18-8-6-7-9-19(18)23-21(25)14-26-17-12-11-15(2)16(3)13-17/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRWMCQHWIVKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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